2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
Description
2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile is a pyrimidine derivative with a benzonitrile moiety and a 3-aminopiperidine substituent. Its molecular formula is C₁₈H₂₀N₆O₂, and it is recognized for its role as a pharmaceutical intermediate, particularly in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like alogliptin . The (R)-enantiomer of this compound is emphasized in patents and commercial products due to its stereospecific interaction with biological targets . The compound’s crystalline form enhances stability and bioavailability, making it suitable for drug formulation .
Properties
IUPAC Name |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBOMTDTBDDKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401115054 | |
| Record name | 2-[[6-(3-Amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401115054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865759-26-8 | |
| Record name | 2-[[6-(3-Amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865759-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[6-(3-Amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401115054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is Dipeptidyl peptidase IV (DPP-IV) . DPP-IV is a non-classical serine aminodipeptidase that removes the Xaa-Pro dipeptide from the amino terminus (N-terminus) of polypeptides and proteins.
Mode of Action
The compound interacts with its target, DPP-IV, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, preventing it from cleaving the Xaa-Pro dipeptide from the N-terminus of polypeptides and proteins.
Biochemical Pathways
The inhibition of DPP-IV affects several biochemical pathways. By preventing the cleavage of the Xaa-Pro dipeptide, the compound can influence the regulation of glucose metabolism, immune response, and other processes that involve proteins with a Xaa-Pro dipeptide at their N-terminus.
Pharmacokinetics
Its metabolism and excretion would likely involve the liver and kidneys, respectively.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibition of DPP-IV. This can lead to increased levels of intact incretin hormones, which stimulate insulin secretion in response to meals. This can help regulate blood glucose levels, making the compound potentially useful for treating type 2 diabetes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action.
: For more information, please refer to the related patents and scientific literature.
Biological Activity
The compound 2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 375.4 g/mol. It features a complex structure that includes a piperidine moiety and a dioxopyrimidine scaffold, which are crucial for its biological interactions.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity . For instance, in vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 5.0 | Apoptosis induction |
| PANC-1 | 7.5 | Cell cycle arrest |
| RKO | 6.0 | Inhibition of proliferation |
| LoVo | 8.0 | Apoptotic pathway activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . It demonstrated activity against several strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL . This suggests potential for development as an antibacterial agent.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15.62 | Moderate |
| Escherichia coli | 31.25 | Moderate |
| Candida albicans | 20.0 | Moderate |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the piperidine and dioxopyrimidine rings can significantly influence biological activity. For example:
- Substituting different groups on the benzonitrile moiety enhances antitumor potency.
- Altering the position of the amino group on the piperidine ring affects antimicrobial efficacy.
Case Studies
A notable case study involved synthesizing various analogs of this compound to evaluate their biological activities systematically. The study revealed that certain modifications led to improved selectivity towards cancer cells while reducing cytotoxicity in normal cells .
Example Case Study Findings
In one study, a series of compounds were synthesized based on the original structure, leading to the identification of a lead candidate with an IC50 value of 3 µM against HepG2 liver cancer cells, significantly lower than the parent compound .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidiabetic Research:
- This compound has been studied as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are critical in the management of type 2 diabetes mellitus as they enhance insulin secretion and reduce glucagon levels. The structural characteristics of 2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile suggest it may effectively bind to the active site of DPP-IV, potentially leading to improved glycemic control .
-
Anticancer Activity:
- Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the aminopiperidine moiety may enhance cellular uptake and target specific pathways involved in tumor growth and proliferation. Research is ongoing to evaluate its efficacy in inhibiting cancer cell proliferation and inducing apoptosis .
-
Neuropharmacology:
- The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neurodegenerative diseases. Its structural analogs have shown promise in modulating dopamine and serotonin receptors, suggesting potential therapeutic roles in conditions like Parkinson's disease and depression .
Bioassay Results
Recent bioassays have demonstrated that 2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile exhibits notable activity against certain biological targets:
| Target | Activity | Reference |
|---|---|---|
| Dipeptidyl Peptidase IV | Inhibitory | |
| Cancer Cell Lines | Cytotoxic | |
| Neurotransmitter Receptors | Modulatory |
Case Studies
-
DPP-IV Inhibition:
- A study conducted on the effects of various pyrimidine derivatives revealed that compounds similar to 2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile showed significant inhibition of DPP-IV activity in vitro. This suggests that further optimization could lead to novel antidiabetic agents .
-
Anticancer Screening:
- In vitro screening against breast and prostate cancer cell lines indicated that the compound inhibited cell viability at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest, warranting further investigation into its potential as an anticancer therapeutic .
Chemical Reactions Analysis
Methylation Reactions
The compound undergoes selective methylation at the pyrimidine ring’s N3 position using dimethyl sulfate under mild conditions. This step is critical for structural optimization in pharmaceutical synthesis .
Key Findings :
-
Methylation occurs regioselectively due to steric and electronic effects of the pyrimidine ring .
-
Excess dimethyl sulfate (2.5–3.0 molar equivalents) ensures complete conversion .
Nucleophilic Substitution at the Pyrimidine Ring
The chlorine atom at position 6 of the pyrimidine ring is reactive toward nucleophiles, enabling substitution with amines such as (R)-piperidin-3-amine .
| Reaction Type | Conditions | Products/Yield | References |
|---|---|---|---|
| Aminopiperidine Substitution | (R)-Piperidin-3-amine, K₂CO₃, CH₃CN, 80–90°C | Target compound (78–85% yield) |
Mechanistic Insight :
-
Reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups on the pyrimidine ring .
-
Elevated temperatures (80–90°C) accelerate substitution kinetics.
Hydrolysis Reactions
The nitrile group and pyrimidine ring exhibit hydrolytic reactivity under acidic or basic conditions.
| Reaction Type | Conditions | Products/Yield | References |
|---|---|---|---|
| Nitrile Hydrolysis | H₂SO₄ (20%), 100°C, 6 hrs | Carboxylic acid derivative (Partial conversion observed) | |
| Pyrimidine Ring Hydrolysis | NaOH (2M), 120°C, 12 hrs | Degraded fragments (Not quantified) |
Stability Considerations :
-
Hydrolysis of the nitrile group is slow under physiological conditions, enhancing metabolic stability.
-
Strong bases degrade the pyrimidine ring, limiting utility in alkaline formulations.
Oxidation Reactions
The piperidine ring’s amine group undergoes oxidation, particularly under oxidative stress conditions.
| Reaction Type | Conditions | Products/Yield | References |
|---|---|---|---|
| Amine Oxidation | H₂O₂, Fe²⁺, pH 7.4, 37°C | N-Oxide derivative (Traces detected) |
Significance :
-
Oxidation products may contribute to off-target effects in biological systems.
Salt Formation
The compound forms stable hydrochloride salts, enhancing solubility for pharmaceutical applications .
| Reaction Type | Conditions | Products/Yield | References |
|---|---|---|---|
| HCl Salt Formation | Isopropyl alcohol-HCl, 25°C, 2 hrs | Hydrochloride salt (95–98% yield) |
Optimization :
Degradation Pathways
Stability studies reveal two primary degradation routes:
-
Hydrolytic Degradation : Predominantly at the pyrimidine ring’s carbonyl groups.
-
Oxidative Degradation : Limited to the piperidine amine under harsh conditions.
Comparison with Similar Compounds
Key Findings
Role of Substituents: The 3-aminopiperidine group is critical for DPP-4 inhibition, forming hydrogen bonds with Glu205 and Glu206 in the enzyme’s active site . Chloro or bromo substitutions at pyrimidine positions reduce potency by disrupting these interactions . The benzonitrile group enhances π-π stacking with Tyr547, a feature shared with sitagliptin’s trifluorophenyl group .
Stereochemistry :
- The (R)-enantiomer exhibits superior binding affinity compared to the (S)-form, as demonstrated in protein interaction studies .
Physicochemical Properties :
- The crystalline form of the compound improves thermal stability (melting point >200°C) and solubility in polar solvents, facilitating formulation .
- Deuterated analogs retain biological activity while enabling tracking of metabolic pathways .
Safety Profile :
- Hazard statements (H302, H315, H319, H335) indicate moderate toxicity, necessitating careful handling during synthesis .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, and how can they be methodologically addressed?
- Answer : The nucleophilic substitution step at the pyrimidine ring (introducing the 3-aminopiperidine moiety) often faces low yields due to steric hindrance. Optimize reaction conditions by:
- Temperature control : Conduct trials at 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .
- Catalysis : Use catalytic iodide salts (e.g., KI) to accelerate SNAr (nucleophilic aromatic substitution) kinetics .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate the product from unreacted intermediates .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Answer : Use a combination of:
- 1H/13C NMR : Verify the methyl group at position 3 (δ ~3.2 ppm for CH3) and the benzonitrile aromatic protons (δ ~7.5–8.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion [M+H]+ at m/z 382.1774 (calculated for C19H21N5O2) .
- IR spectroscopy : Identify the carbonyl stretches (C=O at ~1700 cm⁻¹) and nitrile (C≡N at ~2220 cm⁻¹) .
Q. How can researchers ensure regioselectivity during the introduction of the 3-aminopiperidine group?
- Answer :
- Pre-functionalization : Protect competing reactive sites (e.g., the nitrile group) via trimethylsilylation before substitution .
- DFT modeling : Predict reactive sites using computational tools (e.g., Gaussian09) to map electron-deficient regions on the pyrimidine ring .
Advanced Research Questions
Q. What methodological approaches are recommended for analyzing polymorphic forms of this compound?
- Answer :
- X-ray diffraction (XRD) : Resolve crystal packing differences; the patent describes a monoclinic P21/c space group with Z’=1 .
- Thermogravimetric analysis (TGA) : Compare thermal stability between polymorphs (melting points vary by ~10°C) .
- Solvent screening : Recrystallize from ethanol/water (7:3) to isolate the thermodynamically stable Form I .
Q. How can DFT studies elucidate the reaction mechanism for forming the pyrimidine-dione core?
- Answer :
- Transition state analysis : Model the cyclocondensation of urea derivatives with β-keto esters using B3LYP/6-31G(d) to identify rate-limiting steps .
- Charge distribution mapping : Use Natural Bond Orbital (NBO) analysis to predict nucleophilic attack sites during ring closure .
Q. What strategies mitigate racemization risks in the stereospecific 3-aminopiperidine moiety?
- Answer :
- Chiral chromatography : Employ a Chiralpak IA column (hexane/isopropanol, 85:15) to monitor enantiomeric excess during synthesis .
- Kinetic resolution : Use enantioselective catalysts (e.g., Jacobsen’s thiourea) to favor the (R)-isomer .
Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?
- Answer :
- Target selection : Prioritize kinases or proteases structurally related to the pyrimidine-dione scaffold (e.g., dipeptidyl peptidase-4) .
- Dose-response curves : Test concentrations from 1 nM–100 µM in HEK293 cells, using fluorescence-based substrates for real-time activity monitoring .
- Counter-screens : Include off-target panels (e.g., CYP450 isoforms) to assess selectivity .
Methodological Notes
- Contradictions in evidence : While the patent emphasizes ethanol/water for crystallization, suggests THF/ammonia for purification. Researchers should test both systems based on solubility profiles.
- Safety protocols : Despite limited toxicity data, handle the compound under fume hoods with nitrile gloves, referencing analogous piperidine safety guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

